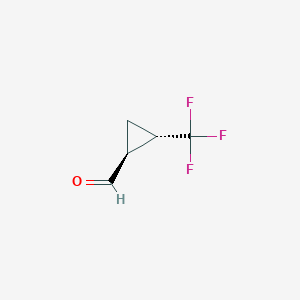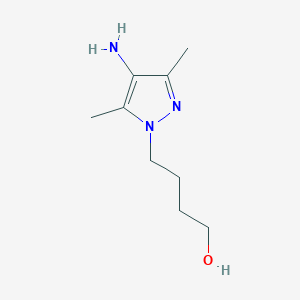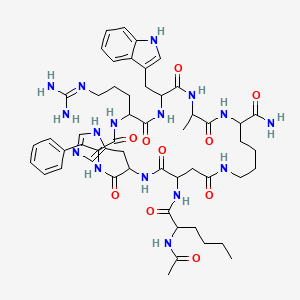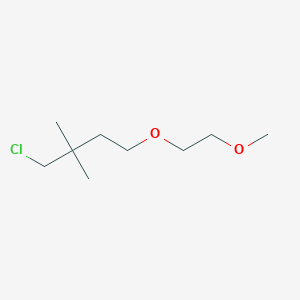
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) is a complex organic compound that features prominently in various scientific and industrial applications. This compound is characterized by its unique structure, which includes ethane-1,2-diamine and two (2R,3R)-2,3-dihydroxysuccinate groups. The presence of these groups imparts specific chemical properties that make it valuable in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) typically involves the reaction of ethane-1,2-diamine with (2R,3R)-2,3-dihydroxysuccinic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) is scaled up using large reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified through various techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to enhance the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) can be compared with other similar compounds, such as:
Ethane-1,2-diamine bis((2S,3S)-2,3-dihydroxysuccinate): This compound has a similar structure but different stereochemistry, leading to distinct chemical properties and applications.
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxyglutarate): Another related compound with a different carboxylic acid group, which affects its reactivity and uses.
The uniqueness of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) lies in its specific stereochemistry and the presence of the (2R,3R)-2,3-dihydroxysuccinate groups, which confer particular chemical and biological properties.
Eigenschaften
Molekularformel |
C10H20N2O12 |
|---|---|
Molekulargewicht |
360.27 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2 |
InChI-Schlüssel |
RWISDUHFHDEVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)




![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)

![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)

![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)

![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)


